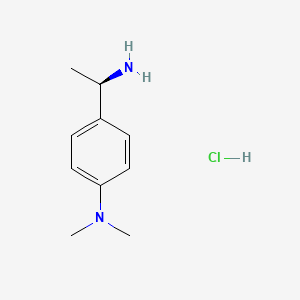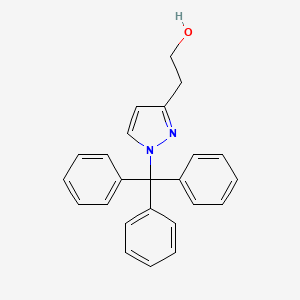
2-(1-Trityl-1H-pyrazol-3-yl)-ethanol
Übersicht
Beschreibung
2-(1-Trityl-1H-pyrazol-3-yl)-ethanol is an organic compound that features a pyrazole ring substituted with a trityl group and an ethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Trityl-1H-pyrazol-3-yl)-ethanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Trityl Group: The trityl group is introduced via a tritylation reaction, where trityl chloride reacts with the pyrazole derivative in the presence of a base such as pyridine.
Attachment of the Ethanol Moiety: The ethanol group is introduced through a nucleophilic substitution reaction, where the pyrazole derivative reacts with an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Trityl-1H-pyrazol-3-yl)-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the pyrazole ring or the trityl group.
Substitution: The trityl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Products include the corresponding aldehyde or carboxylic acid.
Reduction: Products include modified pyrazole derivatives.
Substitution: Products include derivatives with different functional groups replacing the trityl group.
Wissenschaftliche Forschungsanwendungen
2-(1-Trityl-1H-pyrazol-3-yl)-ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(1-Trityl-1H-pyrazol-3-yl)-ethanol involves its interaction with molecular targets such as enzymes or receptors. The trityl group can enhance the compound’s binding affinity to these targets, while the ethanol moiety can participate in hydrogen bonding or other interactions. The pyrazole ring can also contribute to the compound’s overall activity by providing a stable scaffold for further modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Trityl-1H-pyrazol-3-yl)-methanol: Similar structure but with a methanol moiety instead of ethanol.
2-(1-Trityl-1H-pyrazol-3-yl)-propane: Similar structure but with a propane moiety instead of ethanol.
2-(1-Trityl-1H-pyrazol-3-yl)-butane: Similar structure but with a butane moiety instead of ethanol.
Uniqueness
2-(1-Trityl-1H-pyrazol-3-yl)-ethanol is unique due to the presence of the ethanol moiety, which can participate in specific interactions that are not possible with other similar compounds. This can result in different chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
2-(1-tritylpyrazol-3-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O/c27-19-17-23-16-18-26(25-23)24(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-16,18,27H,17,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOURGKVXHZGSFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CC(=N4)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
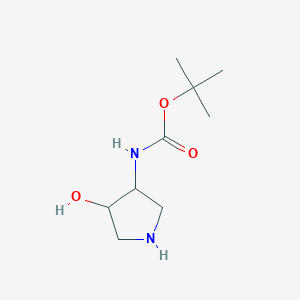
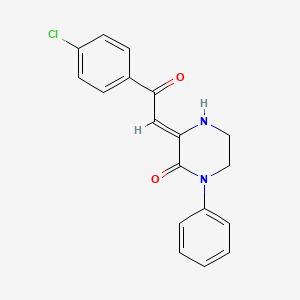
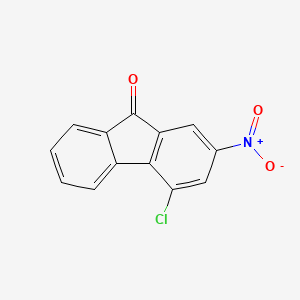
![methyl 2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}acetate](/img/structure/B3367460.png)

![(2R,3S,5R)-5-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B3367474.png)
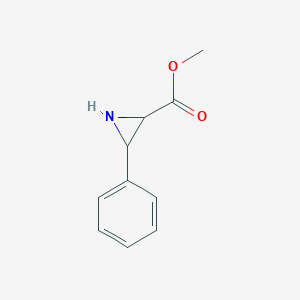
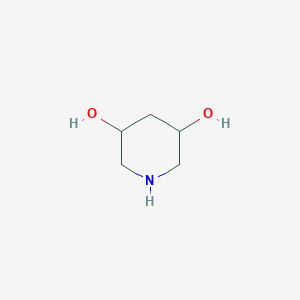
![Ethyl 3-[3-(trifluoromethoxy)phenyl]propanoate](/img/structure/B3367488.png)

![Methyl 3-amino-6-methyl-7-oxo-6,7-dihydrothieno[2,3-D]pyridazine-2-carboxylate](/img/structure/B3367506.png)
![(1R,2S,3S,5S)-8-(2-Fluoroethyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B3367513.png)
![(2R,3R)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-3-carboxylic acid](/img/structure/B3367537.png)
